molecular formula C20H21N3O3 B7716002 N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7716002
M. Wt: 351.4 g/mol
InChI Key: ZIDNMSYFXLROOJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzoic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to cyclization with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The industrial synthesis may also incorporate green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted benzamides or oxadiazole derivatives .

Scientific Research Applications

N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide
  • 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

This compound is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-20(2,3)22-18(24)15-7-5-6-8-16(15)19-21-17(23-26-19)13-9-11-14(25-4)12-10-13/h5-12H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDNMSYFXLROOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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